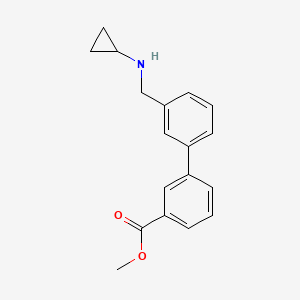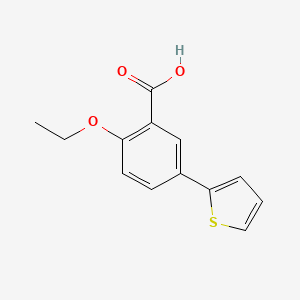
2-Ethoxy-5-thiophen-2-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-thiophen-2-ylbenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with thiophene and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-thiophen-2-ylbenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the ethoxy and benzoic acid groups.
Coupling Reactions: The final step involves coupling the substituted thiophene with a benzoic acid derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using readily available starting materials and efficient catalysts to ensure high yields and purity .
Types of Reactions:
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde is possible under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene and benzoic acid derivatives.
Applications De Recherche Scientifique
2-Ethoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-thiophen-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzothiophene Derivatives: Compounds like 3-ethynyl-2-thiophen-2-ylbenzo[b]thiophene and 3-iodo-2-thiophen-2-ylbenzo[b]thiophene share structural similarities and exhibit comparable biological activities.
Thiophene Substituted Benzoic Acids: Other thiophene-substituted benzoic acids may have similar chemical properties and applications.
Uniqueness: 2-Ethoxy-5-thiophen-2-ylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C13H12O3S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
2-ethoxy-5-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-2-16-11-6-5-9(8-10(11)13(14)15)12-4-3-7-17-12/h3-8H,2H2,1H3,(H,14,15) |
Clé InChI |
LHDLEFQVQWOLRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
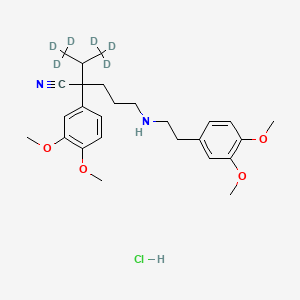
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)

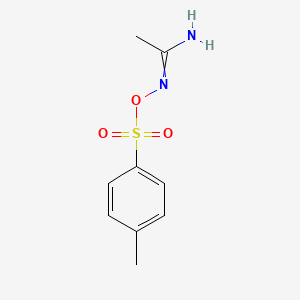

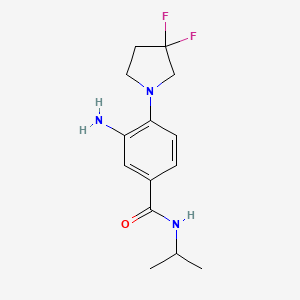
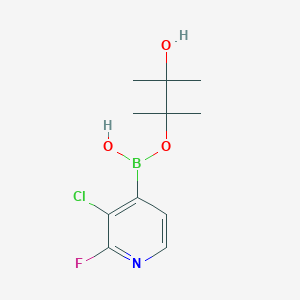
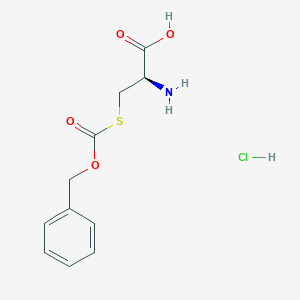
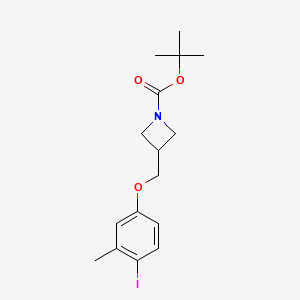

![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
